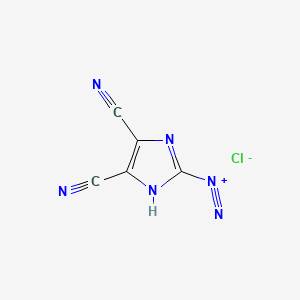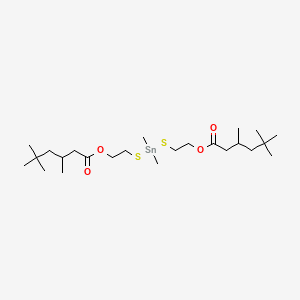
Phenyl-phosphonothioic acid propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-phosphonothioic acid propyl ester is an organophosphorus compound characterized by the presence of a phenyl group, a phosphonothioic acid moiety, and a propyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl-phosphonothioic acid propyl ester can be synthesized through the esterification of phenyl-phosphonothioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction scheme is as follows:
Phenyl-phosphonothioic acid+Propanol→Phenyl-phosphonothioic acid propyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl-phosphonothioic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phenyl-phosphonic acid derivatives.
Reduction: Phenyl-phosphonothioic acid propanol.
Substitution: Various substituted phosphonothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl-phosphonothioic acid propyl ester has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenyl-phosphonothioic acid propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of phosphatases and other enzymes critical to cellular functions.
Vergleich Mit ähnlichen Verbindungen
- Phenyl-phosphonic acid ethyl ester
- Phenyl-phosphonothioic acid methyl ester
- Phenyl-phosphonothioic acid butyl ester
Comparison: Phenyl-phosphonothioic acid propyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl ester exhibits different physical and chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
53121-59-8 |
|---|---|
Molekularformel |
C9H13O2PS |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13) |
InChI-Schlüssel |
LLEYANVBVMPFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=S)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



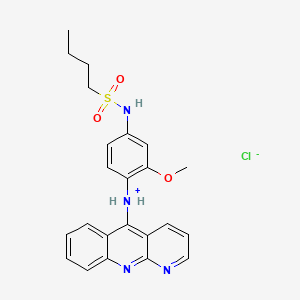



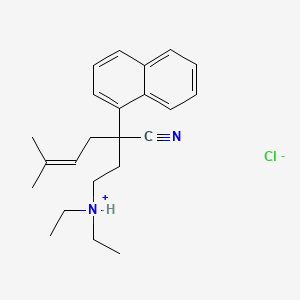

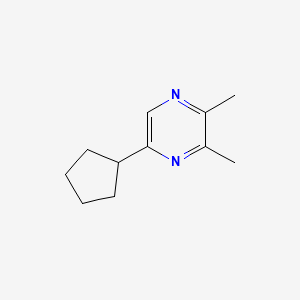
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
